molecular formula C18H22BrNO3S B2562062 N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide CAS No. 863445-29-8

N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Cat. No.: B2562062
CAS No.: 863445-29-8
M. Wt: 412.34
InChI Key: TWIXUWJQIJGXFM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.

    Cyclohexylation: The 4-bromoaniline is then reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate to introduce the cyclohexyl group.

    Acylation: The resulting compound undergoes acylation with chloroacetyl chloride to form the acetamide intermediate.

    Thiophene Ring Formation: Finally, the acetamide intermediate is reacted with a thiophene derivative under oxidative conditions to introduce the dioxido-dihydrothiophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the cyclohexyl and thiophene moieties could influence the compound’s overall bioactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methoxybenzamide
  • N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylpropanamide

Uniqueness

Compared to these similar compounds, N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is unique due to the presence of the cyclohexyl group, which may confer different physical and chemical properties, such as solubility, stability, and reactivity. This uniqueness can make it more suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(4-bromophenyl)-2-cyclohexyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3S/c19-15-6-8-16(9-7-15)20(17-10-11-24(22,23)13-17)18(21)12-14-4-2-1-3-5-14/h6-11,14,17H,1-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIXUWJQIJGXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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